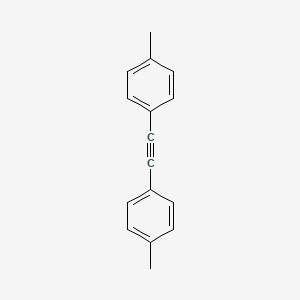

di-p-Tolylacetylene

Descripción general

Descripción

Di-p-Tolylacetylene: is an organic compound with the chemical formula C₁₆H₁₄. It appears as white to light yellow crystals or powder. This compound is characterized by its strong olefinic properties, high thermal stability, and chemical stability. It is soluble in many organic solvents and is widely used in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Di-p-Tolylacetylene can be synthesized through the copper oxidation reaction of benzene to obtain phenyl acetylene, followed by a methylation reaction to yield the final product . Another method involves the reaction of benzil with hydrazine hydrate to form benzil dihydrazone, which is then treated with mercuric oxide to produce this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions: Di-p-Tolylacetylene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can yield alkenes or alkanes.

Substitution: It can participate in substitution reactions, such as halogenation or selenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

Oxidation: Diketones, carboxylic acids.

Reduction: Alkenes, alkanes.

Substitution: Halogenated or selenated derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Di-p-tolylacetylene is primarily utilized as a chemical reagent in the synthesis of complex organic molecules. Its olefinic properties allow it to participate in various reactions, including:

- Alkyne Coupling Reactions : It acts as a precursor for synthesizing more complex alkynes through cross-coupling reactions.

- Bromoboration : Recent studies have demonstrated its effectiveness in bromoboration reactions, where it reacts with BBr₃ to form brominated products. For example, a mixture of bromoboration products was formed when this compound was treated with BBr₃ in dichloromethane (DCM), indicating its utility in creating functionalized derivatives .

Materials Science

In materials science, this compound serves as a precursor for organic light-emitting diodes (OLEDs) and fluorescent dyes. Its ability to form stable compounds with desirable optical properties makes it suitable for:

- Organic Light-Emitting Materials : The compound can be incorporated into polymers or small molecules that emit light when subjected to an electric current.

- Fluorescent Dyes : Due to its structural characteristics, this compound can be modified to create dyes that exhibit fluorescence, which are useful in biological imaging and sensing applications .

Biological Applications

This compound is also being investigated for its potential biological applications:

- Biochemical Pathways : It is used in studies examining molecular interactions and biochemical pathways. This includes exploring how this compound interacts with various biological molecules, potentially leading to insights into drug development .

- Therapeutic Properties : Research is ongoing into the therapeutic properties of this compound and its derivatives, particularly in the context of developing new pharmaceuticals.

Industrial Applications

In industry, this compound finds applications in the production of:

- Fluorescent Dyes : Its derivatives are used to create dyes that are integral to various industrial processes.

- Light-Emitting Devices : The compound's stability and reactivity make it suitable for producing advanced materials used in display technologies.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in synthetic chemistry:

- A study on bromoboration reactions demonstrated that this compound reacts readily with BBr₃ under mild conditions, producing a variety of brominated products. The reaction kinetics were analyzed using NMR spectroscopy to understand the product distribution better .

- Another investigation focused on the use of this compound in synthesizing polycyclic aromatic hydrocarbons (PAHs), showcasing its role in forming complex structures through alkyne coupling reactions .

These findings underscore the compound's versatility and importance across multiple scientific disciplines.

Mecanismo De Acción

The mechanism of action of di-p-Tolylacetylene involves its interaction with molecular targets through its olefinic properties. It can participate in various chemical reactions, forming intermediates that interact with biological molecules or industrial materials. The pathways involved include oxidation, reduction, and substitution reactions, which modify the compound’s structure and properties .

Comparación Con Compuestos Similares

- Diphenylacetylene

- α-Naphthylphenylacetylene

- 1,2-Di-p-tolylethyne

Comparison: Di-p-Tolylacetylene is unique due to its high thermal and chemical stability, making it suitable for applications requiring robust materials. Compared to diphenylacetylene, it has additional methyl groups that enhance its solubility and reactivity. α-Naphthylphenylacetylene, on the other hand, has a different aromatic structure, leading to variations in its chemical behavior and applications .

Actividad Biológica

Di-p-tolylacetylene, also known as 1,2-di(4-methylphenyl)ethyne, is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, structure-activity relationships, and biological effects of this compound, supported by relevant research findings and data tables.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ |

| Molecular Weight | 206.28 g/mol |

| Density | 1.03 g/cm³ |

| Boiling Point | 327.7 °C |

| Flash Point | 144.8 °C |

| CAS Number | 2789-88-0 |

These properties indicate that this compound is a stable compound with a relatively high boiling point, making it suitable for various applications in organic synthesis and potentially in pharmaceuticals.

Synthesis and Structural Characteristics

The synthesis of this compound can involve various methods, including haloboration reactions. For instance, bromoboration of p-tolylacetylene leads to a mixture of products, with the 1,1-haloboration product being predominant under certain conditions . The understanding of these synthetic pathways is crucial for optimizing yield and purity in research applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Study on Antibacterial Effects : A study highlighted the compound's strong antibacterial activity against specific bacteria strains, suggesting its application in food preservation .

- Synthesis of Related Compounds : Research focusing on the synthesis of brominated derivatives demonstrated the versatility of this compound as a precursor for developing new compounds with enhanced biological activities .

- Antiviral Research : Investigations into the roles of similar acetylenic compounds in modulating viral infections provide a framework for exploring this compound's potential antiviral properties .

Propiedades

IUPAC Name |

1-methyl-4-[2-(4-methylphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDOCXDLDQXWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334323 | |

| Record name | di-p-Tolylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2789-88-0 | |

| Record name | di-p-Tolylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.